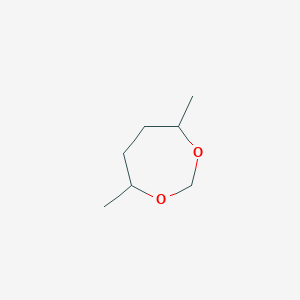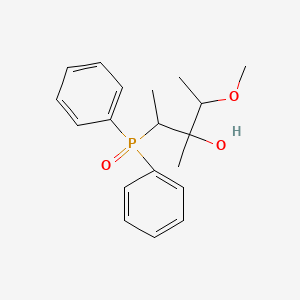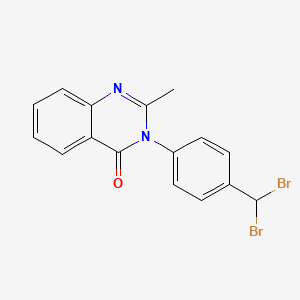
3-(4-(dibromomethyl)phenyl)-2-methylquinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-(Dibromomethyl)phenyl)-2-methylquinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications This particular compound features a dibromomethyl group attached to a phenyl ring, which is further connected to a quinazolinone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(dibromomethyl)phenyl)-2-methylquinazolin-4(3H)-one typically involves a multi-step process. One common route starts with the bromination of a suitable precursor, such as 4-methylbenzyl alcohol, to introduce the dibromomethyl group. This is followed by a cyclization reaction to form the quinazolinone core. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
化学反应分析
Types of Reactions
3-(4-(Dibromomethyl)phenyl)-2-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The dibromomethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The compound can be reduced to remove the bromine atoms, yielding a simpler phenyl-quinazolinone derivative.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, to create a wide range of derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium azide (NaN3) or thiourea (NH2CSNH2)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized quinazolinone derivatives .
科学研究应用
Chemistry: It serves as a versatile intermediate for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Quinazolinone derivatives have shown promise as anticancer, antimicrobial, and anti-inflammatory agents. This compound may exhibit similar activities.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes
作用机制
The mechanism of action of 3-(4-(dibromomethyl)phenyl)-2-methylquinazolin-4(3H)-one is not fully understood but is believed to involve interactions with specific molecular targets. The dibromomethyl group may facilitate binding to enzymes or receptors, while the quinazolinone core can modulate biological pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
相似化合物的比较
Similar Compounds
3-(4-Bromophenyl)-2-methylquinazolin-4(3H)-one: Lacks the dibromomethyl group, which may result in different reactivity and biological activity.
3-(4-Chloromethylphenyl)-2-methylquinazolin-4(3H)-one:
3-(4-Methylphenyl)-2-methylquinazolin-4(3H)-one: The absence of halogen atoms significantly alters its chemical properties and biological interactions
Uniqueness
The presence of the dibromomethyl group in 3-(4-(dibromomethyl)phenyl)-2-methylquinazolin-4(3H)-one distinguishes it from other similar compounds. This unique feature can enhance its reactivity, allowing for the formation of a wide range of derivatives. Additionally, the dibromomethyl group may contribute to its potential biological activities, making it a valuable compound for further research and development .
属性
CAS 编号 |
65884-16-4 |
|---|---|
分子式 |
C16H12Br2N2O |
分子量 |
408.09 g/mol |
IUPAC 名称 |
3-[4-(dibromomethyl)phenyl]-2-methylquinazolin-4-one |
InChI |
InChI=1S/C16H12Br2N2O/c1-10-19-14-5-3-2-4-13(14)16(21)20(10)12-8-6-11(7-9-12)15(17)18/h2-9,15H,1H3 |
InChI 键 |
KZHCBSSNDPHFFJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)C(Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


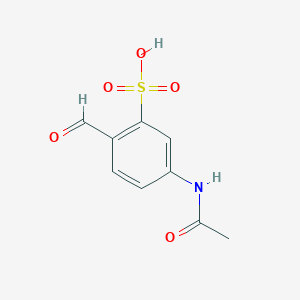
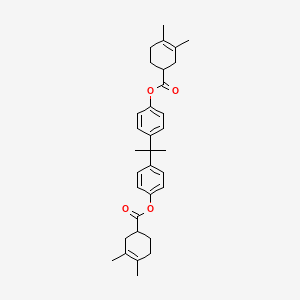
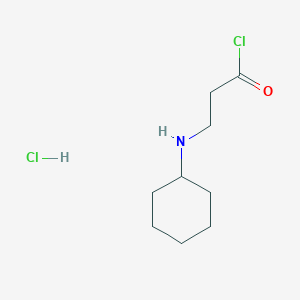
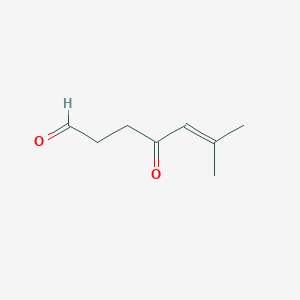

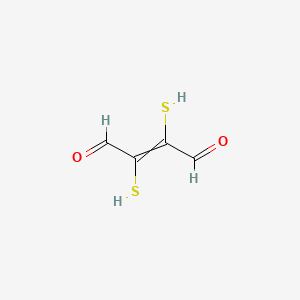

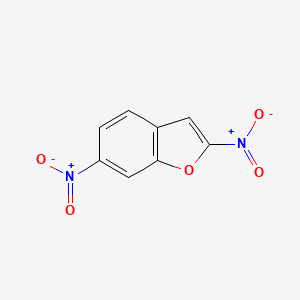
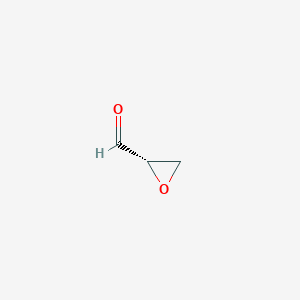
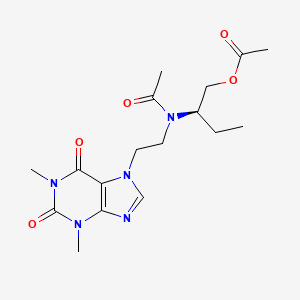

![1,2,3,4,5-Pentafluoro-6-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14480053.png)
